An anthelmintic with schistosomicidal activity against Schistosoma mansoni, but not against other Schistosoma spp. Oxamniquine causes worms to shift from the mesenteric veins to the liver where the male worms are retained; the female worms return to the mesentery, but can no longer release eggs. (From Martidale, The Extra Pharmacopoeia, 31st ed, p121)
Oxamniquine is an Anthelmintic.
An anthelmintic with schistosomicidal activity against Schistosoma mansoni, but not against other Schistosoma spp. Oxamniquine causes worms to shift from the mesenteric veins to the liver where the male worms are retained; the female worms return to the mesentery, but can no longer release eggs. (From Martindale, The Extra Pharmacopoeia, 31st ed, p121)
Oxamniquine
CAS No.: 119678-90-9
Cat. No.: VC14486560
Molecular Formula: C14H21N3O3
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119678-90-9 |
|---|---|
| Molecular Formula | C14H21N3O3 |
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | [7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol |
| Standard InChI | InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3 |
| Standard InChI Key | XCGYUJZMCCFSRP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |
| Colorform | Pale yellow crystals from isopropanol Yellow-orange, crystalline solid |
| Melting Point | 147-149 °C 147 - 149 °C |
Introduction
Chemical Structure and Physicochemical Properties
Oxamniquine (C₁₄H₂₁N₃O₃) is a nitroquinoline derivative with a molecular weight of 279.33 g/mol . Its IUPAC name, (7-nitro-2-{[(propan-2-yl)amino]methyl}-1,2,3,4-tetrahydroquinolin-6-yl)methanol, reflects a multifunctional structure featuring a nitro group, tetrahydroquinoline core, and hydroxymethylene side chain (Figure 1) . The compound’s solubility in organic solvents and moderate polarity facilitate oral absorption, while its nitro group is critical for prodrug activation within parasites .
Table 1: Key Chemical Properties of Oxamniquine
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₃O₃ |
| Molecular Weight | 279.33 g/mol |
| CAS Number | 21738-42-1 |
| SMILES Notation | CC(C)NCC1CCC2=CC(CO)=C(C=C2N1)N+=O |
| LogP (Predicted) | 1.2 |
Mechanism of Action and Pharmacodynamics
Oxamniquine exerts its schistosomicidal effect through selective bioactivation in S. mansoni. The drug is converted by a parasite-specific sulfotransferase into an electrophilic ester intermediate, which alkylates DNA and disrupts replication . This species-specific activation explains its inactivity against other Schistosoma species like S. haematobium or S. japonicum.
In vitro studies demonstrate that oxamniquine induces tegumental damage, uncouples oxidative phosphorylation, and immobilizes male worms, forcing their migration to the liver . Female worms returning to the mesenteric veins lose egg-laying capacity, reducing both pathology and transmission . The drug’s EC₅₀ against adult worms is 1–5 µg/mL, with 90% efficacy achieved at single oral doses of 15–20 mg/kg in humans .
Pharmacokinetics and Metabolism
Oxamniquine exhibits rapid absorption (Tₘₐₓ: 1–3 hours) and a short elimination half-life (1–2.5 hours) . Hepatic metabolism predominates, producing inactive glucuronide conjugates excreted renally. Protein binding remains uncharacterized, but its volume of distribution suggests moderate tissue penetration .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | >80% |
| Plasma Half-Life | 1–2.5 hours |
| Primary Metabolic Route | Glucuronidation |
| Excretion | Renal (70%), Fecal (30%) |
Clinical Efficacy and Resistance Patterns
A landmark triple-masked trial (n=106) comparing oxamniquine and praziquantel revealed critical insights . While stool exams suggested 90.3% cure rates for oxamniquine, rectal oograms—a more sensitive measure—showed only 42.4% efficacy, versus 96.1% for praziquantel (Table 3) . This discrepancy underscores the limitations of fecal egg counts in evaluating anthelmintics.
Table 3: Comparative Efficacy in S. mansoni Infection
| Drug | Apparent Cure Rate (Stool Exam) | True Cure Rate (Oogram) |
|---|---|---|
| Oxamniquine | 90.3% | 42.4% |
| Praziquantel | 100% | 96.1% |
Geographic variability in efficacy is notable: Brazilian strains require 15–20 mg/kg doses, whereas East African isolates may need up to 60 mg/kg . Resistance, though rare, has been linked to sulfotransferase mutations impairing prodrug activation .
Drug Development and Synthesis
Developed in the 1960s from the lead compound lucanthone, oxamniquine’s design optimized schistosomal specificity while reducing human toxicity . Key modifications included:
-
Replacing lucanthone’s thioxanthenone core with a tetrahydroquinoline scaffold
-
Introducing a hydroxymethylene group for DNA alkylation potential
-
Adding a branched isopropylamine side chain to enhance membrane permeability
The synthesis involves nitration of tetrahydroquinoline intermediates, followed by reductive amination and hydroxylation (Figure 2) . Industrial production remains challenging due to nitro group handling requirements.
Global Use and Public Health Impact
Despite praziquantel’s dominance, oxamniquine remains vital in Brazil and Sudan due to cost and resistance patterns. Mass drug administration (MDA) programs using oxamniquine have reduced hepatosplenic schistosomiasis prevalence by 60–80% in endemic foci . Its heat stability and single-dose regimen make it suitable for resource-limited settings, though declining production threatens future availability .
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